Cas no 917889-38-4 (3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid)
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Quinazolinecarboxylic acid, 3-(3-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
- 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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- Inchi: 1S/C15H9FN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21)
- InChI Key: DWTNULYMHSMATM-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(C2=CC=CC(F)=C2)C1=O
Experimental Properties
- Density: 1.5±0.1 g/cm3
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-40395-0.05g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-40395-0.1g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-40395-0.25g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
| Enamine | EN300-40395-0.5g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 0.5g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-40395-1.0g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 1.0g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-40395-2.5g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
| Enamine | EN300-40395-5.0g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 5.0g |
$1779.0 | 2025-03-21 | |
| Enamine | EN300-40395-10.0g |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95.0% | 10.0g |
$2638.0 | 2025-03-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21759-1G |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95% | 1g |
¥ 2,626.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21759-5G |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
917889-38-4 | 95% | 5g |
¥ 7,873.00 | 2023-04-13 |
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Suppliers
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Introduction to 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS No. 917889-38-4)
3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 917889-38-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline scaffold, a class of molecules widely recognized for their biological activity and potential therapeutic applications. The presence of a fluorophenyl substituent and a dioxo group in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The structural features of 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid contribute to its potential utility in various biological assays. The fluorine atom in the aromatic ring is known to enhance metabolic stability and binding affinity, while the dioxo functionality introduces electrophilic centers that can participate in further chemical modifications. These characteristics make the compound an attractive starting point for designing novel bioactive molecules.
In recent years, quinazoline derivatives have been extensively studied due to their diverse pharmacological effects. These compounds have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The specific substitution pattern in 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. For instance, quinazoline-based molecules have been reported to target kinases and other enzymes relevant to cancer progression.
One of the most compelling aspects of this compound is its potential as a lead molecule in structure-based drug design. The rigid quinazoline core provides a scaffold that can be modified to optimize binding interactions with biological targets. Additionally, the fluorophenyl group offers opportunities for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of the compound. Such modifications are crucial for developing drugs that exhibit high efficacy and low toxicity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify promising candidates like 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid that may interact effectively with specific protein targets. These computational methods have accelerated the drug discovery process by reducing the need for extensive experimental screening.
The synthesis of 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid presents an interesting challenge due to its complex structural motif. However, modern synthetic techniques have made it feasible to construct such molecules with high precision. The use of palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations has streamlined the preparation of fluorinated aromatic compounds like the fluorophenyl moiety present in this molecule. These advances have not only improved yield but also enhanced scalability for large-scale production.
In clinical research, compounds derived from quinazoline have demonstrated therapeutic potential across multiple disease indications. For example, some quinazoline derivatives have been investigated for their antimicrobial properties, while others have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways。 The unique structural features of 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid suggest that it may contribute to these efforts by serving as a precursor for novel therapeutic agents。
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated。 The introduction of fluorine atoms into molecular structures often leads to improved pharmacological profiles, including enhanced binding affinity, prolonged half-life, and increased resistance to metabolic degradation。 These benefits are particularly relevant for developing drugs that require long-term administration。 The presence of a fluorophenyl group in 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid underscores its potential as a valuable building block for future drug candidates。
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic strategies。 Small molecules like 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS No. 917889-38-4) play a pivotal role in this landscape by providing starting points for drug development。 By leveraging cutting-edge synthetic methodologies and computational tools, researchers can rapidly explore new chemical space and identify molecules with optimized biological activity。
In conclusion, 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid represents a significant advancement in pharmaceutical chemistry。 Its unique structural attributes and potential biological activities make it a compelling candidate for further investigation。 As research progresses، this compound is likely to contribute valuable insights into drug design and development، ultimately benefiting patients worldwide through the discovery of novel therapeutic agents。
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